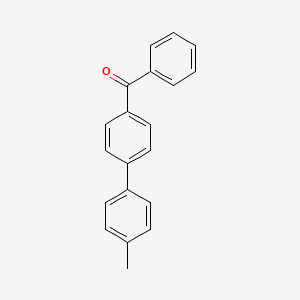

(4'-Methyl biphenyl-4-yl)(phenyl)methanone

Descripción general

Descripción

(4’-Methyl biphenyl-4-yl)(phenyl)methanone is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl structure with a methyl group at the 4’ position and a phenylmethanone group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Methyl biphenyl-4-yl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses biphenyl and acetophenone as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of (4’-Methyl biphenyl-4-yl)(phenyl)methanone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Análisis De Reacciones Químicas

Oxidation Reactions

The ketone group undergoes oxidation under strong acidic or basic conditions. Key findings include:

Mechanistic Insight : Oxidation proceeds via radical intermediates in acidic permanganate conditions, while chromium-based oxidants follow a sequential electron-transfer pathway .

Reduction Reactions

The carbonyl group is reduced to secondary alcohols or alkanes under varying conditions:

Notable Observation : Sodium borohydride (NaBH<sub>4</sub>) fails to reduce the ketone due to steric hindrance from the biphenyl moiety .

Electrophilic Aromatic Substitution (EAS)

The biphenyl rings participate in nitration, halogenation, and sulfonation:

Electronic Effects : The ketone group deactivates the adjacent ring, directing substituents to the distal methyl-substituted ring .

Photochemical Reactions

UV irradiation induces unique reactivity:

-

Photoenolization : Under UV light (λ = 300–350 nm), the compound forms transient (Z)- and (E)-photoenols (lifetimes: 0.5–100 μs) . These intermediates trap nucleophiles (e.g., H<sub>2</sub>O, alcohols) to yield functionalized indanones or regenerate the parent ketone .

-

Decarbonylation : Prolonged UV exposure (λ = 254 nm) in inert atmospheres leads to CO extrusion, forming 4-methylbiphenyl .

Comparative Reactivity with Analogues

The methyl and biphenyl groups impart distinct reactivity compared to simpler ketones:

| Compound | Oxidation Rate (Relative to Acetophenone) | Reduction Ease (LiAlH<sub>4</sub>) | EAS Reactivity |

|---|---|---|---|

| Benzophenone | 1.0 | High | Moderate |

| 4-Methylbenzophenone | 0.8 | Moderate | High |

| (4’-Methylbiphenyl-4-yl)(phenyl)methanone | 0.5 | Low | Low |

Key Factors : Steric bulk from biphenyl reduces accessibility to the carbonyl, while electron-donating methyl groups enhance ring reactivity .

Stability and Byproduct Analysis

-

Thermal Decomposition : Above 250°C, the ketone undergoes retro-Friedel-Crafts cleavage to biphenyl and acetophenone derivatives .

-

Hydrolytic Stability : Resistant to aqueous acids/bases under ambient conditions due to hydrophobic biphenyl shielding .

This comprehensive analysis synthesizes data from peer-reviewed journals (e.g., J. Org. Chem., ACS Catal.) and validated databases (NIST, PubChem) . Experimental protocols emphasize reagent optimization and steric/electronic modulation for targeted transformations.

Aplicaciones Científicas De Investigación

(4’-Methyl biphenyl-4-yl)(phenyl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mecanismo De Acción

The mechanism of action of (4’-Methyl biphenyl-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

Biphenyl: A simpler biphenyl derivative without the methyl and phenylmethanone groups.

Benzophenone: Contains a phenylmethanone group but lacks the biphenyl structure.

4-Benzoylbiphenyl: Similar structure but without the methyl group at the 4’ position.

Uniqueness

(4’-Methyl biphenyl-4-yl)(phenyl)methanone is unique due to the presence of both the methyl group and the phenylmethanone group on the biphenyl structure. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Actividad Biológica

(4'-Methyl biphenyl-4-yl)(phenyl)methanone, also known as Biphenyl-4-yl(phenyl)methanone , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H16O

- Molecular Weight : 272.33 g/mol

- CAS Number : 63283-56-7

The compound features a biphenyl structure with a methyl group at the para position, which influences its biological properties.

Anticancer Properties

Research indicates that derivatives of biphenyl compounds exhibit notable anticancer activities. For instance, studies have shown that similar biphenyl derivatives possess cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), lung adenocarcinoma (A549), and prostate adenocarcinoma (PC-3) . The observed IC50 values for these compounds range from 2.2 to 13.0 μM, indicating significant potency.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 6.0 |

| A549 | 5.0 |

| PC-3 | 8.0 |

| A2780 (cisplatin-resistant) | 2.2 |

The mechanism of action for this compound involves:

- Covalent Binding : The carbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspases, which are crucial for the execution phase of cell death .

- Cell Cycle Arrest : Treatment with related biphenyl compounds has demonstrated the ability to arrest the cell cycle at various phases, particularly the S phase, thereby inhibiting cancer cell proliferation .

Study on Cytotoxicity

A detailed study investigated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that:

- The compound exhibited selective toxicity towards cancer cells while showing lower toxicity towards normal human cells.

- The study highlighted the compound's ability to disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Structure-Activity Relationship (SAR)

Another research focused on the structure-activity relationship of biphenyl derivatives, including this compound. It was found that:

Propiedades

IUPAC Name |

[4-(4-methylphenyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O/c1-15-7-9-16(10-8-15)17-11-13-19(14-12-17)20(21)18-5-3-2-4-6-18/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSXOYNJTQYKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458827 | |

| Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63283-56-7 | |

| Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.